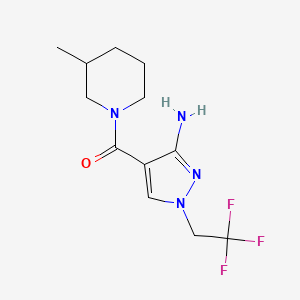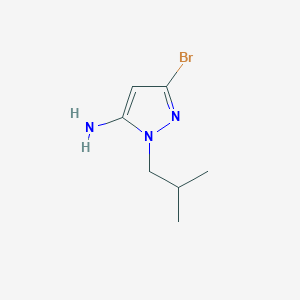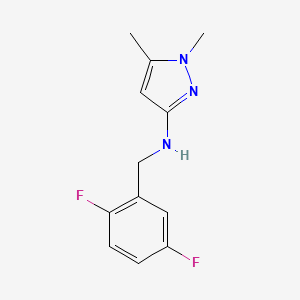-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11736582.png)
[3-(diethylamino)propyl]({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl})amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(diethylamino)propyl-1H-pyrazol-4-yl]methyl})amine: is a complex organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a diethylamino group, a propyl chain, and a pyrazolylmethyl group with difluoroethyl substitution. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(diethylamino)propyl-1H-pyrazol-4-yl]methyl})amine typically involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. Following this, the difluoroethyl group is introduced via a nucleophilic substitution reaction using a suitable difluoroethylating agent.
The next step involves the attachment of the diethylamino group to the propyl chain. This can be achieved through a nucleophilic substitution reaction where the propyl chain is first activated with a leaving group, such as a halide, and then reacted with diethylamine. Finally, the pyrazolylmethyl group is attached to the propyl chain through a condensation reaction, resulting in the formation of the target compound.
Industrial Production Methods
Industrial production of 3-(diethylamino)propyl-1H-pyrazol-4-yl]methyl})amine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including the use of high-pressure reactors and continuous flow systems. Catalysts and solvents are carefully selected to enhance reaction rates and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(diethylamino)propyl-1H-pyrazol-4-yl]methyl})amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group or the difluoroethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted amines or pyrazoles.
Applications De Recherche Scientifique
3-(diethylamino)propyl-1H-pyrazol-4-yl]methyl})amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(diethylamino)propyl-1H-pyrazol-4-yl]methyl})amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic processes or cellular responses. The difluoroethyl group can enhance the compound’s binding affinity and specificity for its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Diisopropylethylamine: A tertiary amine used as a non-nucleophilic base in organic synthesis.
GPR35 Agonist, Compound 10: A compound with a similar pyrazole structure used in cell signaling studies.
Uniqueness
3-(diethylamino)propyl-1H-pyrazol-4-yl]methyl})amine is unique due to its combination of a diethylamino group, a propyl chain, and a difluoroethyl-substituted pyrazole ring. This unique structure allows it to participate in a variety of chemical reactions and interact with specific molecular targets, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C13H24F2N4 |
|---|---|
Poids moléculaire |
274.35 g/mol |
Nom IUPAC |
N-[[1-(2,2-difluoroethyl)pyrazol-4-yl]methyl]-N',N'-diethylpropane-1,3-diamine |
InChI |
InChI=1S/C13H24F2N4/c1-3-18(4-2)7-5-6-16-8-12-9-17-19(10-12)11-13(14)15/h9-10,13,16H,3-8,11H2,1-2H3 |
Clé InChI |
HBHLUHHSAKELII-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCCNCC1=CN(N=C1)CC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11736510.png)
![N-{[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-YL]methyl}-1-propyl-1H-pyrazol-3-amine](/img/structure/B11736516.png)
![N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine](/img/structure/B11736521.png)



![[3-(diethylamino)propyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11736537.png)

amine](/img/structure/B11736549.png)
![[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(4-methoxyphenyl)methyl]amine](/img/structure/B11736552.png)

![[2-(diethylamino)ethyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11736570.png)
![{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}(pentyl)amine](/img/structure/B11736574.png)
![(3-ethoxypropyl)[(1-ethyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11736581.png)
